

An In-depth Technical Guide to the Chemical Structure and Properties of Victoxinine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Victoxinine**

Cat. No.: **B211592**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Victoxinine is a secondary metabolite produced by the fungus *Helminthosporium victoriae*. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Victoxinine**. It is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this fungal toxin. This document summarizes the available quantitative data, outlines experimental protocols for its study, and visualizes key conceptual relationships to facilitate a deeper understanding of this complex molecule.

Chemical Structure and Identification

Victoxinine is a sesquiterpenoid toxin with a complex chemical structure. Its structure was established through partial synthesis from prehelminthosporol.[\[1\]](#)

Table 1: Chemical Identifiers of **Victoxinine**

Identifier	Value
IUPAC Name	2-[(1R,3S,7R,8S,9S)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.0 ^{3,8}]undecan-5-yl]ethanol
Molecular Formula	C ₁₇ H ₂₉ NO
SMILES	CC(C) [C@@H]1CC[C@H]2([C@H]3[C@@H]1-- INVALID-LINK--CN(C3)CCO)C
InChI	InChI=1S/C17H29NO/c1-11(2)13-5-6- 17(4)12(3)14-9-18(7-8-19)10- 15(17)16(13)14/h11,13-16,19H,3,5-10H2,1- 2,4H3/t13-,14+,15+,16-,17-/m0/s1
InChIKey	DROLRDZYPMOKLM-BIVLZKPYSA-N
CAS Number	39965-06-5

Physicochemical Properties

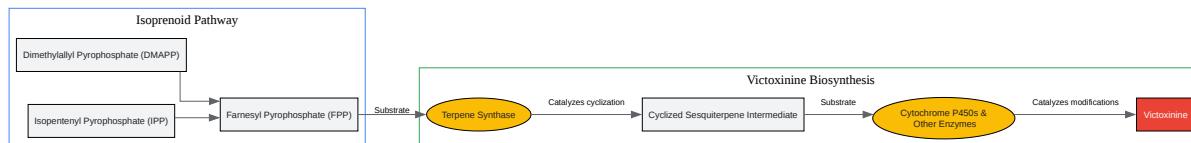

The physicochemical properties of **Victoxinine** are essential for understanding its behavior in biological systems and for developing analytical methods.

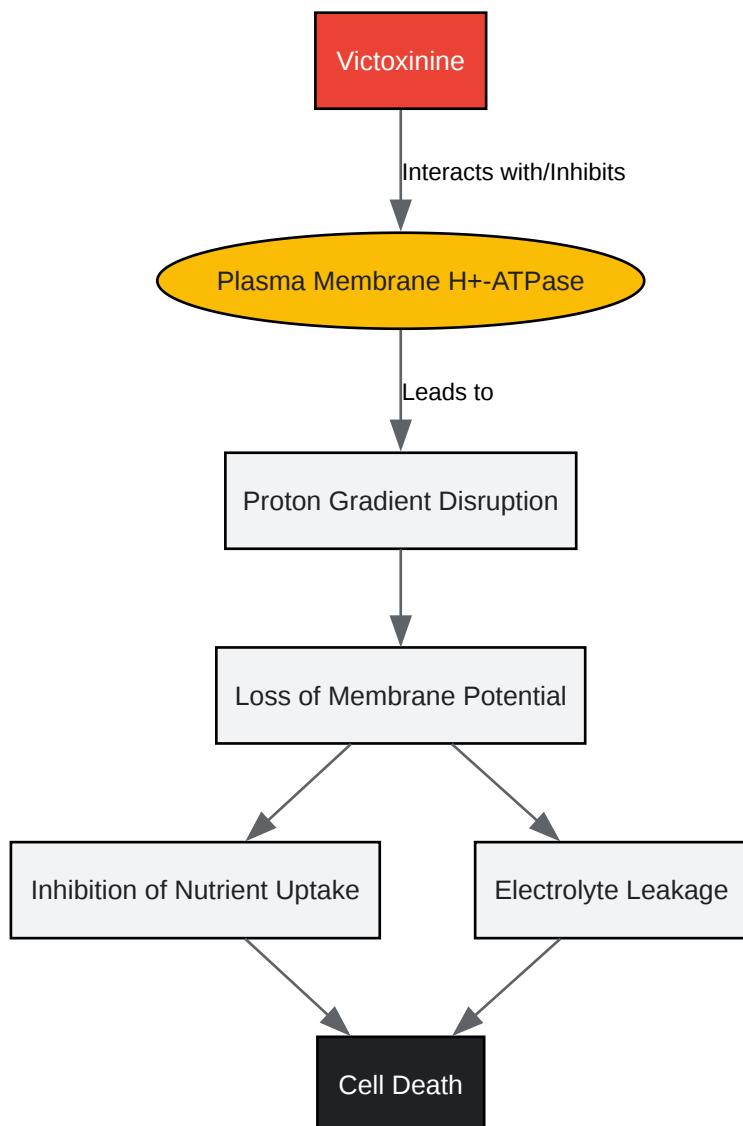
Table 2: Physicochemical Properties of **Victoxinine**

Property	Value
Molecular Weight	263.42 g/mol
Monoisotopic Mass	263.224914549 Da
Topological Polar Surface Area	23.5 Å ²
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	4
Complexity	377
Formal Charge	0

Biosynthesis

While the complete biosynthetic pathway of **Victoxinine** has not been fully elucidated, its sesquiterpenoid backbone suggests it is derived from the isoprenoid pathway. Fungi synthesize sesquiterpenes from farnesyl pyrophosphate (FPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The cyclization of FPP by a terpene synthase would be the initial committed step, followed by a series of modifications by enzymes such as cytochrome P450 monooxygenases and transferases to yield the final structure of **Victoxinine**.

[Click to download full resolution via product page](#)


*Proposed general biosynthetic pathway of **Victoxinine**.*

Mechanism of Action and Signaling Pathways

The primary mode of action of **Victoxinine** involves the disruption of the plasma membrane of susceptible cells. This leads to a loss of electrolytes and an inability to take up essential nutrients, ultimately causing cell death. While the specific molecular targets on the plasma membrane have not been definitively identified, it is hypothesized that **Victoxinine** may interact with and modulate the activity of ion channels or membrane-bound enzymes like H+-ATPase.

Hypothetical Interaction with Plasma Membrane H+-ATPase

Many fungal toxins are known to target the plasma membrane H+-ATPase, a crucial enzyme for maintaining the electrochemical gradient across the cell membrane. **Victoxinine**-induced disruption of this gradient could lead to the observed loss of cellular homeostasis.



[Click to download full resolution via product page](#)

*Hypothesized signaling pathway of **Victoxinine** via H⁺-ATPase.*

Potential Interaction with Voltage-Gated Ion Channels

Another plausible mechanism is the interaction of **Victoxinine** with voltage-gated ion channels. [2][3][4][5][6] By altering the normal functioning of these channels, **Victoxinine** could induce a rapid and uncontrolled flux of ions, leading to the observed cytotoxic effects.

[Click to download full resolution via product page](#)

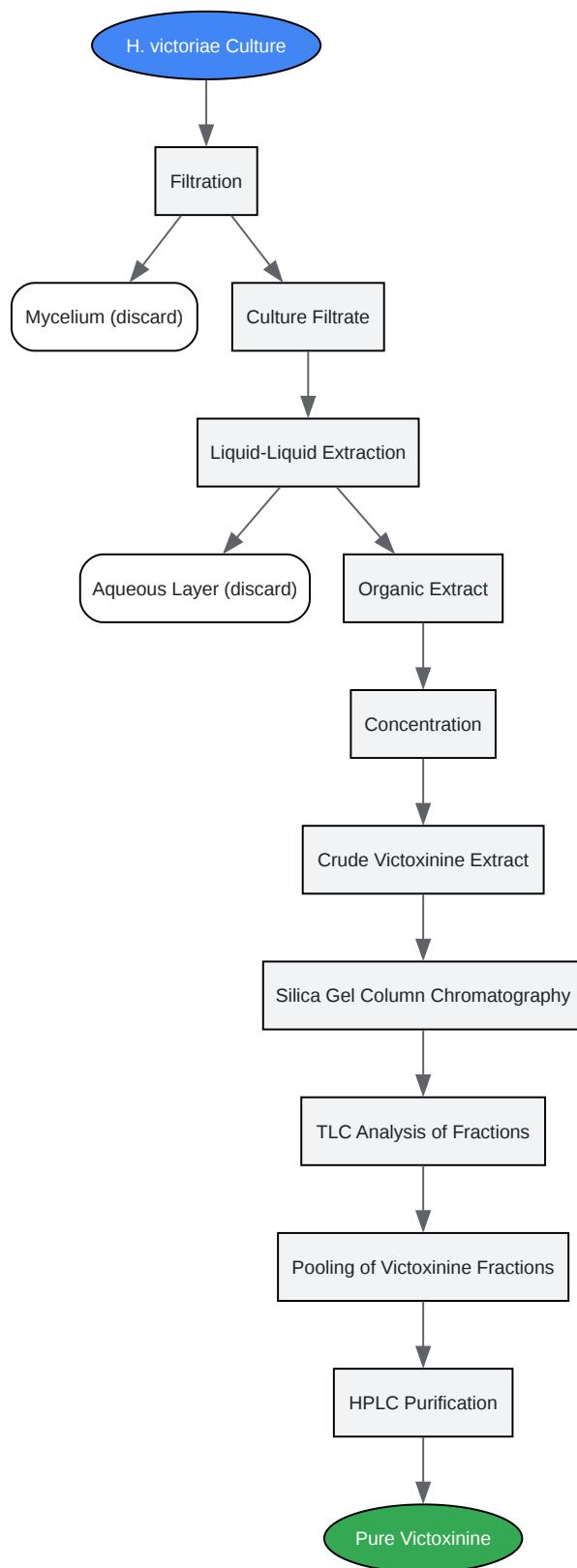
*Potential mechanism of **Victoxinine** via ion channels.*

Experimental Protocols

Isolation and Purification of Victoxinine from *Helminthosporium victoriae*

This protocol outlines a general procedure for the isolation and purification of **Victoxinine** from fungal cultures.^[7]

5.1.1. Fungal Culture


- Inoculate *Helminthosporium victoriae* into a suitable liquid medium (e.g., potato dextrose broth).
- Incubate the culture on a rotary shaker at 25-28°C for 14-21 days to allow for sufficient toxin production.

5.1.2. Extraction

- Separate the fungal mycelium from the culture broth by filtration.
- Extract the culture filtrate with an equal volume of a non-polar organic solvent such as ethyl acetate or chloroform three times.
- Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

5.1.3. Purification

- Subject the crude extract to column chromatography on silica gel.
- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
- Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing **Victoxinine**.
- Pool the **Victoxinine**-containing fractions and concentrate them.
- For further purification, employ high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water).

[Click to download full resolution via product page](#)

Workflow for the isolation and purification of Victoxinine.

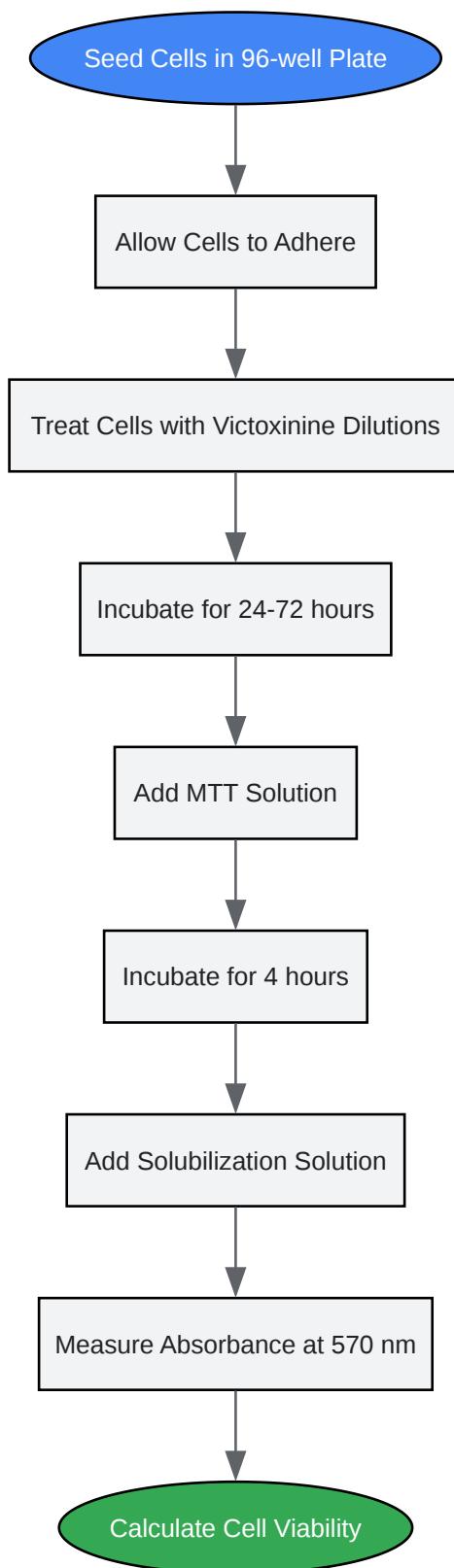
Spectroscopic Characterization

The structure of purified **Victoxinine** can be confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass and elemental composition of **Victoxinine**. Fragmentation patterns in MS/MS can further aid in structural elucidation.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of **Victoxinine**.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)


5.3.1. Materials

- Target cell line (e.g., a susceptible plant protoplast line or a relevant mammalian cell line)
- Complete cell culture medium
- **Victoxinine** stock solution (dissolved in a suitable solvent like DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microtiter plates

5.3.2. Procedure

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **Victoxinine** in the cell culture medium.

- Remove the old medium from the cells and add the **Victoxinine** dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the **Victoxinine** stock).
- Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
- After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle control.

[Click to download full resolution via product page](#)

Workflow for the MTT cytotoxicity assay.

Conclusion

Victoxinine represents a structurally interesting and biologically active fungal metabolite. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a framework for its study. Further research is warranted to fully elucidate its biosynthetic pathway and the specific molecular targets of its cytotoxic activity. Such knowledge will be invaluable for assessing its potential applications in agriculture, pharmacology, and as a tool for studying fundamental cellular processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Victorin | Springer Nature Experiments [experiments.springernature.com]
- 2. Structural Determinants of Voltage-Gated Ion Channel Modulation by Invertebrate Toxins [escholarship.org]
- 3. Voltage-gated ion channels and gating modifier toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiological Responses to Conotoxin Modulation of Voltage-Gated Ion Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and structure of the host-specific toxin from *Helminthosporium carbonum* race 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Victoxinine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b211592#chemical-structure-and-properties-of-victoxinine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com